molecular formula C12H8N2O B1598585 1,10-Phenanthrolin-4-ol CAS No. 23443-31-4

1,10-Phenanthrolin-4-ol

Cat. No.: B1598585
CAS No.: 23443-31-4
M. Wt: 196.2 g/mol
InChI Key: IZYBEGHUZQSYII-UHFFFAOYSA-N
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Description

1,10-Phenanthrolin-4-ol is a ligand used in mild, copper (II)-catalyzed cross-coupling of organoboronic acids and sulfinate salts, leading to aryl- and alkenylsulfones .


Synthesis Analysis

This compound has been used in the synthesis of a series of mono-N-oxides of 1,10-phenanthrolines. The parent compounds were oxidized by a green oxidant, peroxomonosulfate ion in acidic aqueous solution . It has also been used as a ligand in base-metal catalysts for alkene hydrosilylation .


Molecular Structure Analysis

The molecular formula of this compound is C12H8N2O . The structure of the molecule has been determined from the potential energy scan by varying the dihedral angles at B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

This compound has been used in copper-catalyzed cascade reactions . It has also been used in iron-catalyzed alkene hydrosilylation . The reaction of 1,10-phenanthroline and dicyanamide ligands with Cu(II) and Co(II) nitrates afforded the complexes .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 196.21 . Its absorption and electrochemical properties can be tuned by introducing or modifying substituents in its structure .

Scientific Research Applications

DNA Binding and Biological Activity

1,10-Phenanthrolines, including its methylated derivatives, are significant in the study of DNA binding and biological activity. They are used in synthesizing platinum(II) complexes which show varying cytotoxicities against certain cell lines, indicating potential applications in cancer research (Brodie, Collins, & Aldrich-Wright, 2004).

Luminescent Molecules and Metal Complexes

These compounds are versatile building blocks for creating UV-Vis-NIR luminescent organic derivatives and coordination compounds with various metal ions. These have applications in analytical and technological fields (Accorsi, Listorti, Yoosaf, & Armaroli, 2009).

Chemosensing of Cations and Anions

Derivatives of 1,10-phenanthroline are used in designing chemosensors for cations and anions, relevant in environmental and biological systems. These compounds can detect changes in photophysical properties indicative of specific analytes (Alreja & Kaur, 2016).

Electrochemistry and Sensing Applications

1,10-Phenanthroline plays a role in electrochemistry, particularly in the selective recognition of ions like copper and in hydrogen peroxide sensing. Its interactions on surfaces like carbon nanotubes have been studied for these purposes (Gayathri & Kumar, 2014).

Photodynamic Herbicides

As a photodynamic herbicide modulator, 1,10-phenanthroline derivatives can induce specific responses in plants, like the accumulation of tetrapyrroles. This suggests potential applications in agriculture and plant science (Nandihalli & Rebeiz, 1991).

Synthesis of Organic Salts

In medicinal chemistry, 1,10-phenanthroline derivatives are synthesized to form organic salts. These salts have shown promise in antimicrobial applications, suggesting potential use in drug development (Abebe et al., 2018).

Antitumoral Activity

Certain derivatives of 1,10-phenanthroline are studied for their potential antitumoral activity, indicating their use in cancer research and treatment strategies [(Dumitrascu et al., 2009)](https://consensus.app/papers/110‐phenanthroline-derivatives-antitumoral-activity-dumitrascu/1c0e6a951cf75581bef9462f65893e01/?utm_source=chatgpt).

Modulation of Cellular Energy Metabolism

1,10-Phenanthroline has been used to study its effects on enzymes involved in cellular energy metabolism. Its modulatory properties suggest applications in biochemical and physiological research (Gerber, Bredy, & Kahl, 1996).

Electron Transport Materials in OLEDs

Derivatives of 1,10-phenanthroline are being investigated for use in organic light-emitting diodes (OLEDs) due to their electron transport properties. This research has implications in the development of more efficient and stable OLEDs (Kim et al., 2017).

Chemical Grafting and Spin-Crossover Complexes

The versatility of 1,10-phenanthroline allows for its use in chemical grafting and the development of spin-crossover complexes. This has applications in materials science and nanotechnology (Mörtel et al., 2020).

Role in Chemiluminescence

1,10-Phenanthroline is integral in the study of chemiluminescence, particularly in metal analysis. Understanding its role in this process is crucial for developing more accurate analytical methods (Xiao et al., 2002).

Solar Cell Applications

Research on 1,10-phenanthroline derivatives in solar cell applications, particularly dye-sensitized solar cells, is ongoing. This is part of the effort to develop more environmentally friendly and efficient solar energy technologies (Çakar, 2019).

Conjugated Polymers

1,10-Phenanthroline derivatives are being used to create conjugated polymers with potential as luminescent chemosensor materials. This research is significant in the field of material science and sensor technology (Wang et al., 2016).

Synthesis of Fluorine-Containing Derivatives

The synthesis of novel fluorine-containing 1,10-phenanthrolines is an area of interest in organic chemistry, with potential applications in medicinal chemistry and materials science (Shibata et al., 2008).

Safety and Hazards

1,10-Phenanthrolin-4-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure .

Future Directions

1,10-Phenanthrolin-4-ol has broad applications due to its interesting catalytic, redox, photochemical, chemosensing, and biological properties . It is expected to be used as a ligand for future complexes with transient metal cations .

Biochemical Analysis

Biochemical Properties

1,10-Phenanthrolin-4-ol plays a crucial role in various biochemical reactions. It acts as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in studying metalloenzymes and metalloproteins. For instance, this compound interacts with enzymes such as metallo-beta-lactamase and methyl-accepting chemotaxis protein II, inhibiting their activity by binding to the metal ions at their active sites . Additionally, it can form complexes with proteins, affecting their structure and function.

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In cancer cell lines, such as the SiHa cervix cancer cell line, it has demonstrated antiproliferative effects. When coupled with sulfated zinc oxide nanoparticles, this compound promotes apoptosis and inhibits cell proliferation by 65% . It also influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to metal ions and inhibit enzyme activity. By chelating metal ions, it disrupts the normal function of metalloenzymes, leading to enzyme inhibition. This compound also affects gene expression by interacting with DNA and RNA, altering the transcription and translation processes . These interactions at the molecular level contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions, but its stability can be affected by factors such as temperature and pH. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit enzyme activity and alter cellular processes without causing significant toxicity. At high doses, it may exhibit toxic effects, including damage to tissues and organs. Studies have shown that there is a threshold beyond which the compound’s adverse effects outweigh its benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. It can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes. For example, its interaction with metallo-beta-lactamase can disrupt the metabolism of beta-lactam antibiotics, leading to changes in antibiotic resistance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s ability to form complexes with metal ions also affects its distribution, as it can be sequestered in areas with high metal ion concentrations .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on enzyme activity and gene expression. These localization patterns are crucial for understanding its biochemical and cellular functions .

Properties

IUPAC Name

1H-1,10-phenanthrolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-10-5-7-14-12-9(10)4-3-8-2-1-6-13-11(8)12/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYBEGHUZQSYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C(=O)C=CN3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395726
Record name 1,10-Phenanthrolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23443-31-4
Record name 1,10-Phenanthrolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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